Cas no 867162-37-6 ((3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine)

(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine structure
867162-37-6 structure
Nome del prodotto:(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine
Numero CAS:867162-37-6
MF:C20H15ClN4
MW:346.81290268898
CID:2155120
PubChem ID:51051365

(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine Proprietà chimiche e fisiche

Nomi e identificatori

    • (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine
    • 1-(3-Chloro-2-pyrazinyl)-1-(2-phenyl-7-quinolinyl)methanamine
    • 7-Quinolinemethanamine, α-(3-chloropyrazinyl)-2-phenyl- (9CI)
    • α-(3-Chloro-2-pyrazinyl)-2-phenyl-7-quinolinemethanamine (ACI)
    • (3-Chloropyrazin-2-yl)-(2-phenylquinolin-7-yl)methanamine
    • [(3-chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methyl]amine
    • C11824
    • C-(3-chloropyrazin-2-yl)-C-(2-phenylquinolin-7-yl)-methylamine
    • AKOS037649887
    • (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)-methanamine
    • CS-M1235
    • 867162-37-6
    • SCHEMBL398011
    • DB-234961
    • C-(3-chloropyrazin-2-yl)-C-(2-phenylquinolin-7-yl)methylamine
    • VVBJXQJIAVQARJ-UHFFFAOYSA-N
    • C-(3-Chloro-pyrazin-2-yl)-C-(2-phenylquinolin-7-yl)-methylamine
    • CS-13834
    • C-(3-Chloro-pyrazin-2-yl)-C-(2-phenyl-quinolin-7-yl)-methylamine
    • Inchi: 1S/C20H15ClN4/c21-20-19(23-10-11-24-20)18(22)15-7-6-14-8-9-16(25-17(14)12-15)13-4-2-1-3-5-13/h1-12,18H,22H2
    • Chiave InChI: VVBJXQJIAVQARJ-UHFFFAOYSA-N
    • Sorrisi: ClC1C(C(C2C=C3C(C=CC(C4C=CC=CC=4)=N3)=CC=2)N)=NC=CN=1

Proprietà calcolate

  • Massa esatta: 346.0985242g/mol
  • Massa monoisotopica: 346.0985242g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 3
  • Complessità: 428
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.3
  • Superficie polare topologica: 64.7Ų

Proprietà sperimentali

  • Colore/forma: NA
  • Densità: 1.3±0.1 g/cm3
  • Punto di ebollizione: 548.5±45.0 °C at 760 mmHg

(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine Informazioni sulla sicurezza

(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM332631-1g
(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine
867162-37-6 95%+
1g
$2640 2021-08-18
Chemenu
CM332631-250mg
(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine
867162-37-6 95%+
250mg
$812 2023-01-18
Chemenu
CM332631-1g
(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine
867162-37-6 95%+
1g
$1625 2023-01-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1057487-100mg
(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine
867162-37-6 96%
100mg
¥4118.00 2024-04-27
Key Organics Ltd
CS-13834-1g
(3-chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine
867162-37-6 >95%
1g
£2300.00 2025-02-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1057487-250mg
(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine
867162-37-6 96%
250mg
¥6336.00 2024-04-27
Chemenu
CM332631-100mg
(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine
867162-37-6 95%+
100mg
$686 2021-08-18
Chemenu
CM332631-250mg
(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine
867162-37-6 95%+
250mg
$1232 2021-08-18
Chemenu
CM332631-100mg
(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine
867162-37-6 95%+
100mg
$487 2023-01-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1057487-1g
(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine
867162-37-6 96%
1g
¥14783.00 2024-04-27

(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ,  Butyl ether ;  -5 °C; < 0 °C; 30 min, 0 °C; 2.5 h, 0 °C → rt
1.2 Reagents: Methanol
2.1 Reagents: Selenium dioxide ;  rt → 160 °C; 20 h, 160 °C
3.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Tetrahydrofuran ,  Hexane ;  25 min, -78 °C
3.2 Solvents: Tetrahydrofuran ;  5 min, -78 °C; 2 h, -78 °C; 30 min, -78 °C → 0 °C
3.3 Reagents: Citric acid Solvents: Water
4.1 Reagents: Thionyl chloride Solvents: Chloroform ;  10 min, -4 °C; 4 h, -4 °C → rt
4.2 Reagents: Potassium phthalimide Solvents: Dimethylformamide ;  rt → 60 °C; 16 h, 60 °C
4.3 Reagents: Hydrazine Solvents: Ethanol ,  Dichloromethane ;  16 h, rt
Riferimento
Novel 2-phenylquinolin-7-yl-derived imidazo[1,5-a]pyrazines as potent insulin-like growth factor-I receptor (IGF-IR) inhibitors
Mulvihill, Mark J.; et al, Bioorganic & Medicinal Chemistry, 2008, 16(3), 1359-1375

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Selenium dioxide ;  rt → 160 °C; 20 h, 160 °C
2.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Tetrahydrofuran ,  Hexane ;  25 min, -78 °C
2.2 Solvents: Tetrahydrofuran ;  5 min, -78 °C; 2 h, -78 °C; 30 min, -78 °C → 0 °C
2.3 Reagents: Citric acid Solvents: Water
3.1 Reagents: Thionyl chloride Solvents: Chloroform ;  10 min, -4 °C; 4 h, -4 °C → rt
3.2 Reagents: Potassium phthalimide Solvents: Dimethylformamide ;  rt → 60 °C; 16 h, 60 °C
3.3 Reagents: Hydrazine Solvents: Ethanol ,  Dichloromethane ;  16 h, rt
Riferimento
Novel 2-phenylquinolin-7-yl-derived imidazo[1,5-a]pyrazines as potent insulin-like growth factor-I receptor (IGF-IR) inhibitors
Mulvihill, Mark J.; et al, Bioorganic & Medicinal Chemistry, 2008, 16(3), 1359-1375

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Chloroform ;  10 min, -4 °C; 4 h, -4 °C → rt
1.2 Reagents: Potassium phthalimide Solvents: Dimethylformamide ;  rt → 60 °C; 16 h, 60 °C
1.3 Reagents: Hydrazine Solvents: Ethanol ,  Dichloromethane ;  16 h, rt
Riferimento
Novel 2-phenylquinolin-7-yl-derived imidazo[1,5-a]pyrazines as potent insulin-like growth factor-I receptor (IGF-IR) inhibitors
Mulvihill, Mark J.; et al, Bioorganic & Medicinal Chemistry, 2008, 16(3), 1359-1375

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Tetrahydrofuran ,  Hexane ;  25 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  5 min, -78 °C; 2 h, -78 °C; 30 min, -78 °C → 0 °C
1.3 Reagents: Citric acid Solvents: Water
2.1 Reagents: Thionyl chloride Solvents: Chloroform ;  10 min, -4 °C; 4 h, -4 °C → rt
2.2 Reagents: Potassium phthalimide Solvents: Dimethylformamide ;  rt → 60 °C; 16 h, 60 °C
2.3 Reagents: Hydrazine Solvents: Ethanol ,  Dichloromethane ;  16 h, rt
Riferimento
Novel 2-phenylquinolin-7-yl-derived imidazo[1,5-a]pyrazines as potent insulin-like growth factor-I receptor (IGF-IR) inhibitors
Mulvihill, Mark J.; et al, Bioorganic & Medicinal Chemistry, 2008, 16(3), 1359-1375

(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine Raw materials

(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine Preparation Products

Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
上海贤鼎生物科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Tianan Hongtai Biotechnology Co.,Ltd